molecular formula C24H21N3O2S2 B2629929 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide CAS No. 864859-91-6

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide

Cat. No.: B2629929
CAS No.: 864859-91-6
M. Wt: 447.57
InChI Key: ZTNDLJFFCQLILL-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide” is a compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide range of biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The specific reactions would depend on the functional groups present in the molecule and the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the NMR data can provide information about the chemical environment of the atoms in the molecule .

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research has focused on the optimization of metabolic stability and efficacy of compounds structurally related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Investigations into various 6,5-heterocycles aimed to improve metabolic stability by reducing deacetylation in the liver, highlighting the importance of structural modifications for drug development (Stec et al., 2011).

Synthesis and Applications in Heterocyclic Chemistry

Research into the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks demonstrates the versatility of thiazole and benzothiazole derivatives in creating novel heterocyclic structures. These synthetic pathways yield products with potential for further exploration in medicinal chemistry and material science (Janardhan et al., 2014).

Biological Activity and Computational Studies

Several studies have explored the antimicrobial and antitumor potential of compounds related to this compound. Computational and experimental methodologies have been employed to assess the reactivity and biological activity of these compounds, indicating their potential as leads for the development of new therapeutic agents. This includes the synthesis and evaluation of novel sulphonamide derivatives showing promising antimicrobial activities (Fahim & Ismael, 2019).

Anticancer and Enzyme Inhibition Studies

The design and synthesis of thiazolyl N-benzyl-substituted acetamide derivatives have been investigated for their Src kinase inhibitory and anticancer activities. This research underscores the therapeutic potential of benzothiazole derivatives in oncology, with specific focus on structure-activity relationships to enhance efficacy and selectivity for cancer targets (Fallah-Tafti et al., 2011).

Mechanism of Action

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-15(28)27-12-11-17-20(14-27)31-24(26-21(29)13-16-7-3-2-4-8-16)22(17)23-25-18-9-5-6-10-19(18)30-23/h2-10H,11-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNDLJFFCQLILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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